molecular formula C7H6BFO2 B1682936 Tavaborole CAS No. 174671-46-6

Tavaborole

Cat. No.: B1682936
CAS No.: 174671-46-6
M. Wt: 151.93 g/mol
InChI Key: LFQDNHWZDQTITF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tavaborole can be synthesized through a series of chemical reactions involving boronic acids and fluorinated aromatic compounds. One common method involves the cyclization of 5-fluoro-2-hydroxybenzaldehyde with boronic acid under specific conditions to form the benzoxaborole ring structure .

Industrial Production Methods: In industrial settings, this compound is produced using high shear homogenization and ultrasonication techniques to create solid lipid nanoparticles (SLNs). These nanoparticles are then formulated into topical gels for enhanced delivery and efficacy .

Chemical Reactions Analysis

Types of Reactions: Tavaborole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various benzoxaborole derivatives with modified antifungal properties .

Scientific Research Applications

Tavaborole is an oxaborole antifungal medication used to treat onychomycosis of the toenails, a fungal infection, caused by Trichophyton rubrum or Trichophyton mentagrophytes . It is available as a 5% topical solution .

Activity In Vitro and in Clinical Infections

This compound has demonstrated activity against the following microorganisms both in vitro and in clinical infections :

  • Trichophyton rubrum
  • Trichophyton mentagrophytes

Onychomycosis Treatment

This compound has undergone extensive clinical investigation to receive FDA approval for treating onychomycosis .

Adults In two phase 3 trials, adults with distal subungual onychomycosis affecting 20% to 60% of a target great toenail were treated with this compound topical solution, 5% or a vehicle (control) once daily for 48 weeks . The primary endpoint was a complete cure (clear nail and negative mycology) at week 52. The trials demonstrated that this compound had a statistically significant therapeutic effect compared to the vehicle, with a favorable benefit-risk balance .

This compound showed significantly better results compared to the vehicle in terms of negative mycology (31.1%-35.9% vs 7.2%-12.2%) and complete cure (6.5% and 9.1% vs 0.5% and 1.5%) . Completely or almost clear nail rates also significantly favored this compound versus vehicle (26.1%-27.5% vs 9.3%-14.6%) . Rates of completely or almost clear nail plus negative mycology (15.3%-17.9% vs 1.5%-3.9%) were significantly greater for this compound versus vehicle (P < .001) .

A post-study follow-up (PSFU) of 62 patients showed complete cure was higher in the this compound-treated group versus the vehicle control group (28.6% vs. 7.7%) . Treatment success was 53.1% for the this compound group versus 23.1% in the vehicle group .

Pediatric Patients A study was conducted on pediatric patients (aged 6 to <17 years) with distal subungual onychomycosis affecting ≥20% of the target great toenail . this compound was applied once daily to all affected toenails for 48 weeks . The results showed that 8.5% of patients achieved complete cure at week 52, and 14.9% achieved complete/almost complete cure at week 52 . The study concluded that this compound was well tolerated in the pediatric population, with safety, PK, and efficacy profiles comparable to those in adults .

Carcinogenicity

In an oral carcinogenicity study in Sprague-Dawley rats, no drug-related neoplastic findings were noted at oral doses up to 50 mg/kg/day this compound (14 times the MRHD based on AUC comparisons) .

In a dermal carcinogenicity study in CD-1 mice, no drug-related neoplastic findings were noted at topical doses up to 15% this compound solution (89 times the MRHD based on AUC comparisons) .

Toxicology

The potential reproductive toxicity of this compound was evaluated in oral fertility studies in rats, oral embryofetal development studies in rats and rabbits, a dermal embryofetal development study in rabbits, and an oral pre- and post-natal development study in rats . No effects on fertility were observed in male and female rats administered oral doses up to 107 times the MRHD prior to and during early pregnancy .

In the oral embryofetal development study in rats, embryofetal toxicity (increased embryofetal resorption and/or deaths) and treatment-related skeletal malformations and variations suggestive of delayed development (delayed ossification) were observed in fetuses at doses up to 570 times the MRHD .

Adverse Reactions

Common adverse reactions observed in clinical trials include application-site reactions such as exfoliation, erythema, and dermatitis .

In the pediatric study, treatment-emergent adverse events (TEAEs) were reported by 55.6% of patients; the most frequently reported (≥5% of patients) were nasopharyngitis, contusion, sinusitis, and vomiting . Most TEAEs and local treatment reactions (LTRs) were mild or moderate and considered unrelated to treatment .

Use in Specific Populations

Pregnancy There are no available data on this compound use in pregnant women to evaluate for a drug-associated risk of major birth defects, miscarriage, or adverse maternal or fetal outcomes .

Pediatric Use The safety and effectiveness of this compound topical solution, 5% have been established in pediatric patients aged 6 years and older for the treatment of onychomycosis of the toenails .

Boron-Based Compounds in Dermatology

Mechanism of Action

Tavaborole exerts its antifungal effects by inhibiting leucyl-tRNA synthetase, an essential enzyme required for protein synthesis in fungi. By forming an adduct with the enzyme, this compound blocks the ligation of L-leucine to tRNA, leading to the termination of protein synthesis and subsequent fungal cell death .

Comparison with Similar Compounds

Comparison: Tavaborole is unique due to its boron-based structure, which allows it to penetrate the nail more effectively than some other antifungals. Its mechanism of action, targeting leucyl-tRNA synthetase, is also distinct from other antifungals like terbinafine, which inhibits squalene epoxidase .

Biological Activity

Tavaborole, a novel boron-containing small molecule, is primarily recognized for its antifungal properties, particularly in the treatment of onychomycosis. It operates through a unique mechanism that inhibits protein synthesis in fungi, making it a significant compound in the field of antifungal therapeutics.

This compound exerts its pharmacological effects by specifically targeting cytoplasmic leucyl-aminoacyl tRNA synthetase (LeuRS). This enzyme is crucial for the translation process in fungi, as it catalyzes the attachment of the amino acid leucine to its corresponding tRNA. This compound forms a complex with tRNA, effectively trapping it and preventing the synthesis of proteins necessary for fungal growth and survival. This mechanism is distinct from other antifungal agents, which typically target cell wall synthesis or ergosterol production .

Antifungal Spectrum

This compound has demonstrated variable in vitro activity against a range of fungal species:

  • Dermatophytes : The drug shows high minimum inhibitory concentrations (MICs) against common dermatophytes associated with onychomycosis. For instance, 92% of dermatophyte isolates were inhibited at concentrations ≥8 µg/ml .
  • Yeasts : this compound exhibits lower efficacy against yeasts such as Candida, with reported MIC values ranging from 2 to 16 µg/ml compared to other antifungals like itraconazole and terbinafine which have significantly lower MICs (0.25-4 µg/ml) .
  • Molds : Its activity against molds is similarly limited, with higher MICs observed compared to traditional antifungals .

Comparative Efficacy

A comparative analysis of this compound against established antifungal treatments reveals that while it has antifungal properties, its efficacy is generally lower than that of itraconazole, terbinafine, and fluconazole:

Fungal SpeciesThis compound MIC (µg/ml)Itraconazole MIC (µg/ml)Terbinafine MIC (µg/ml)
Trichophyton rubrum≥80.06250.008
Candida albicans160.254
Aspergillus spp.160.1250.015

Efficacy and Safety

Clinical evaluations have confirmed the safety and efficacy of this compound as a topical solution for onychomycosis. In Phase 3 clinical trials, this compound was shown to be effective in achieving mycological cure rates comparable to other topical treatments while maintaining a favorable safety profile .

Resistance Development

Research has indicated that while resistance to this compound can develop, it does not exhibit cross-resistance with other antifungal classes. In vitro studies have shown that resistance can occur at a frequency of approximately 10810^{-8} when strains are exposed to subinhibitory concentrations . This characteristic may provide an advantage in clinical settings where multi-drug resistance is prevalent.

Case Studies and Research Findings

Several case studies have documented the successful use of this compound in treating resistant cases of onychomycosis. For example, patients who previously failed treatment with other antifungals responded positively to this compound therapy, highlighting its potential as a second-line treatment option .

Q & A

Basic Research Questions

Q. What is the mechanism of action of tavaborole against fungal pathogens, and how does it differ from other antifungals?

this compound inhibits fungal aminoacyl-tRNA synthetases, specifically targeting leucine-tRNA synthetase, which disrupts protein synthesis . Unlike ergosterol-targeting agents (e.g., terbinafine) or ciclopirox (which affects microbial metabolism), this compound’s boron-containing structure enables unique binding to the enzyme’s editing site, preventing tRNA charging . Methodologically, this mechanism was confirmed via in vitro enzyme inhibition assays and comparative genomic analysis of resistant fungal strains.

Q. What validated analytical methods are available for quantifying this compound in pharmaceutical formulations?

A robust RP-HPLC method was developed using an Xterra RP18 column, potassium dihydrogen phosphate buffer (pH 3.0), and acetonitrile (75:25 v/v) at a flow rate of 1 mL/min. Key validation parameters include:

  • Linearity : 5–1000 ppm (r² > 0.999)
  • Precision : Intraday RSD ≤0.19%, interday RSD ≤0.53%
  • Accuracy : 98.0–102.0% recovery across concentrations . This method adheres to ICH Q2(R2) guidelines and is optimized for cost-effectiveness and reproducibility .

Q. How does this compound’s physicochemical profile influence its nail penetration efficacy?

this compound’s low molecular weight (151.93 g/mol) and hydrophilicity (logP = 1.28) enhance nail plate penetration compared to ciclopirox. In vitro studies using human nail models demonstrated 10–15% higher penetration rates, attributed to its hydroxy group substitution and reduced keratin binding . Methodologies include Franz diffusion cells and HPLC quantification of drug concentration in nail layers .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound stability data under oxidative stress conditions?

Forced degradation studies reveal this compound’s instability in 30% H₂O₂ (22.84% degradation), while it remains stable in acidic/alkali conditions (<8.14% degradation) . To address discrepancies, researchers should:

  • Standardize stress testing protocols (e.g., exposure time, temperature).
  • Use mass spectrometry to identify degradation byproducts (e.g., boronic acid derivatives).
  • Validate stability-indicating methods via peak purity analysis (e.g., PDA detection at 265 nm) .

Q. What experimental design considerations are critical for evaluating this compound-aminoglycoside synergy against Gram-negative pathogens?

Synergy studies require:

  • Checkerboard assays : Determine fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
  • Mechanistic validation : Measure PMF (proton motive force) via DiSC3(5) fluorescence and ATP quantification to confirm enhanced drug uptake .
  • Resistance mitigation : Serial passage experiments to assess delayed resistance evolution when combining this compound with gentamicin .

Q. How can in vitro nail penetration models be optimized to predict clinical efficacy of this compound formulations?

Advanced models should:

  • Use infected nail samples (e.g., Trichophyton rubrum-infected nails) to mimic onychomycosis.
  • Incorporate keratinolytic agents (e.g., papain) to simulate nail debridement.
  • Employ confocal microscopy with fluorescently tagged this compound to visualize penetration depth .

Q. Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing dose-ranging clinical trial data for this compound?

In the phase II trial (NCT00679965), efficacy endpoints (e.g., ≥2 mm clear nail growth) were analyzed using ANCOVA with baseline nail involvement as a covariate. Non-responder imputation (NRI) accounted for dropouts, while sensitivity analyses validated robustness . For small sample sizes, Bayesian hierarchical models improve power .

Q. How can researchers address variability in this compound’s pharmacokinetic data across preclinical models?

Strategies include:

  • Population pharmacokinetics (PopPK) : Cluster analysis to identify covariates (e.g., nail thickness, hydration).
  • Microdialysis : Direct measurement of unbound drug in nail beds in vivo.
  • Interspecies scaling : Adjust dosing using allometric principles (e.g., murine-to-human conversion) .

Properties

IUPAC Name

5-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQDNHWZDQTITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169888
Record name Tavaborole
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Molecular Weight

151.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Slightly soluble in water, Freely soluble in ethanol, propylene glycol
Record name Tavaborole
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Mechanism of Action

Tavaborole exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase., The broad-spectrum benzoxaborole antifungal AN2690 /tavaborole/ blocks protein synthesis by inhibiting leucyl-tRNA synthetase (LeuRS) via a novel oxaborole tRNA trapping mechanism in the editing site. Herein, one set of resistance mutations is at Asp487 outside the LeuRS hydrolytic editing pocket, in a region of unknown function. It is located within a eukaryote/archaea specific insert I4, which forms part of a cap over a benzoxaborole-AMP that is bound in the LeuRS CP1 domain editing active site. Mutational and biochemical analysis at Asp487 identified a salt bridge between Asp487 and Arg316 in the hinge region of the I4 cap of yeast LeuRS that is critical for tRNA deacylation. We hypothesize that this electrostatic interaction stabilizes the cap during binding of the editing substrate for hydrolysis., The mechanism of action of tavaborole against susceptible fungi involves inhibition of fungal protein synthesis by inhibition of an aminoacyl-transfer ribonucleic acid (tRNA) synthetase (AARS). Tavaborole inhibits the editing domain of leucyl-tRNA synthetase and exhibits good relative selectivity for this fungal enzyme., Leucyl-tRNA synthetase (LeuRS) specifically links leucine to the 3' end of tRNA(leu) isoacceptors. The overall accuracy of the two-step aminoacylation reaction is enhanced by an editing domain that hydrolyzes mischarged tRNAs, notably ile-tRNA(leu). We present crystal structures of the editing domain from two eukaryotic cytosolic LeuRS: human and fungal pathogen Candida albicans. In comparison with previous structures of the editing domain from bacterial and archeal kingdoms, these structures show that the LeuRS editing domain has a conserved structural core containing the active site for hydrolysis, with distinct bacterial, archeal, or eukaryotic specific peripheral insertions. It was recently shown that the benzoxaborole antifungal compound AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-1,2-benzoxaborole) inhibits LeuRS by forming a covalent adduct with the 3' adenosine of tRNA(leu) at the editing site, thus locking the enzyme in an inactive conformation. To provide a structural basis for enhancing the specificity of these benzoxaborole antifungals, we determined the structure at 2.2 A resolution of the C. albicans editing domain in complex with a related compound, AN3018 (6-(ethylamino)-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol), using AMP as a surrogate for the 3' adenosine of tRNA(leu). The interactions between the AN3018-AMP adduct and C. albicans LeuRS are similar to those previously observed for bacterial LeuRS with the AN2690 adduct, with an additional hydrogen bond to the extra ethylamine group. However, compared to bacteria, eukaryotic cytosolic LeuRS editing domains contain an extra helix that closes over the active site, largely burying the adduct and providing additional direct and water-mediated contacts. Small differences between the human domain and the fungal domain could be exploited to enhance fungal specificity., Aminoacyl-transfer RNA (tRNA) synthetases, which catalyze the attachment of the correct amino acid to its corresponding tRNA during translation of the genetic code, are proven antimicrobial drug targets. We show that the broad-spectrum antifungal 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), in development for the treatment of onychomycosis, inhibits yeast cytoplasmic leucyl-tRNA synthetase by formation of a stable tRNA(Leu)-AN2690 adduct in the editing site of the enzyme. Adduct formation is mediated through the boron atom of AN2690 and the 2'- and 3'-oxygen atoms of tRNA's3'-terminal adenosine. The trapping of enzyme-bound tRNA(Leu) in the editing site prevents catalytic turnover, thus inhibiting synthesis of leucyl-tRNA(Leu) and consequentially blocking protein synthesis. This result establishes the editing site as a bona fide target for aminoacyl-tRNA synthetase inhibitors., A new class of antimicrobial benzoxaborole compounds was identified as a potent inhibitor of leucyl-tRNA synthetase (LeuRS) and therefore of protein synthesis. In a novel mechanism, AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) blocks fungal cytoplasmic LeuRS by covalently trapping tRNA(Leu) in the editing site of the enzyme's CP1 domain. However, some resistant mutation sites are located outside of the CP1 hydrolytic editing active site. Thus, their mode of action that undermines drug inhibition was not understood. A combination of X-ray crystallography, molecular dynamics, metadynamics, biochemical experiments, and mutational analysis of a distal benzoxaborole-resistant mutant uncovered a eukaryote-specific tyrosine "switch" that is critical to tRNA-dependent post-transfer editing. The tyrosine "switch" has three states that shift between interactions with a lysine and the 3'-hydroxyl of the tRNA terminus, to inhibit or promote post-transfer editing. The oxaborole's mechanism of action capitalizes upon one of these editing active site states. This tunable editing mechanism in eukaryotic and archaeal LeuRSs is proposed to facilitate precise quality control of aminoacylation fidelity. These mechanistic distinctions could also be capitalized upon for development of the benzoxaboroles as a broad spectrum antibacterial.
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Color/Form

White to off-white powder

CAS No.

174671-46-6
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Record name 5-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol
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Synthesis routes and methods I

Procedure details

To a solution of 5b (73.2 g, 293 mmol) in dry THF (400 mL) was added n-butyllithium (1.6 M in hexanes; 200 mL) over 45 min at −78° C. under nitrogen atmosphere. Anion precipitated. After 5 min, (i-PrO)3B (76.0 mL, 330 mmol) was added over 10 min, and the mixture was allowed to warm to room temperature over 1.5 h. Water and 6 N HCl (55 mL) were added, and the solvent was removed under reduced pressure to about a half volume. The mixture was poured into ethyl acetate and water. The organic layer was washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure. To a solution of the residue in tetrahydrofuran (360 mL) was added 6 N HCl (90 mL), and the mixture was stirred at 30° C. overnight. The solvent was removed under reduced pressure to about a half volume. The mixture was poured into ethyl acetate and water. The organic layer was washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure, and the residue was treated with i-Pr2O/hexane to give 19b (26.9 g, 60%) as a white powder: mp 118-120° C.; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 4.95 (s, 2H), 7.15 (m, 1H), 7.24 (dd, J=9.7, 1.8 Hz, 1H), 7.74 (dd, J=8.2, 6.2 Hz, 1H), 9.22 (s, 1H); ESI-MS m/z 151 (M−H)−; HPLC purity 97.8%; Anal (C7H6BFO2) C, H.
Name
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
60%

Synthesis routes and methods II

Procedure details

Dissolve 1-bromo-2-(1-ethoxy-ethoxymethyl)-4-fluoro-benzene(5.4 g, 19.5 mmol) in dry THF (100 mL) and cool to −78° C. under nitrogen. Add butyl lithium (2.5M in Hexanes, 10.2 mL, 25.4 mmol) dropwise at −78° C. Upon complete addition, stir the reaction at −78° C. for 10 minutes and then add trimethyl borate (4.4 mL, 39 mmol) and warm the reaction to room temperature. Pour the reaction into 1N HCl (100 mL) and stir for 1 hour. Extract the biphasic mixture with ether three times. Dry the combined organic layers with sodium sulfate, filter and concentrate in vacuo. Triturate the oily residue with cold hexanes to yield 2.1 g (70%) of the title compound as a white solid. 1H NMR (d6-DMSO) 9.18 (s, 1H), 7.70 (dd, J=8.2, 5.8 Hz, 1H), 7.20 (dd, J=9.5, 2.7 Hz, 1H), 7.11 (m, 1H), 4.92 (s, 1H).
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

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